molecular formula C9H17N5O B13215379 Dimethyl({[3-(morpholin-4-yl)-1H-1,2,4-triazol-5-yl]methyl})amine

Dimethyl({[3-(morpholin-4-yl)-1H-1,2,4-triazol-5-yl]methyl})amine

Cat. No.: B13215379
M. Wt: 211.26 g/mol
InChI Key: QSCWQFBGSCRSMW-UHFFFAOYSA-N
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Description

Dimethyl({[3-(morpholin-4-yl)-1H-1,2,4-triazol-5-yl]methyl})amine is a complex organic compound that features a morpholine ring, a triazole ring, and a dimethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl({[3-(morpholin-4-yl)-1H-1,2,4-triazol-5-yl]methyl})amine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic conditions.

    Attachment of the Morpholine Ring: The morpholine ring is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the triazole ring is replaced by the morpholine moiety.

    Introduction of the Dimethylamine Group: The final step involves the alkylation of the triazole-morpholine intermediate with dimethylamine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated reactors and precise control of reaction parameters such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the morpholine and triazole rings.

    Reduction: Reduction reactions can target the triazole ring, leading to the formation of dihydrotriazole derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the nitrogen atoms in the morpholine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like alkyl halides and amines are employed under basic conditions.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Substituted morpholine derivatives with various functional groups.

Scientific Research Applications

Dimethyl({[3-(morpholin-4-yl)-1H-1,2,4-triazol-5-yl]methyl})amine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme kinetics and protein-ligand interactions.

    Industrial Applications: The compound is utilized in the development of specialty chemicals and catalysts for various industrial processes.

Mechanism of Action

The mechanism of action of Dimethyl({[3-(morpholin-4-yl)-1H-1,2,4-triazol-5-yl]methyl})amine involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with aromatic residues in proteins, while the morpholine ring can engage in electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl({[3-(piperidin-4-yl)-1H-1,2,4-triazol-5-yl]methyl})amine
  • Dimethyl({[3-(pyrrolidin-4-yl)-1H-1,2,4-triazol-5-yl]methyl})amine
  • Dimethyl({[3-(azepan-4-yl)-1H-1,2,4-triazol-5-yl]methyl})amine

Uniqueness

Dimethyl({[3-(morpholin-4-yl)-1H-1,2,4-triazol-5-yl]methyl})amine is unique due to the presence of the morpholine ring, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H17N5O

Molecular Weight

211.26 g/mol

IUPAC Name

N,N-dimethyl-1-(3-morpholin-4-yl-1H-1,2,4-triazol-5-yl)methanamine

InChI

InChI=1S/C9H17N5O/c1-13(2)7-8-10-9(12-11-8)14-3-5-15-6-4-14/h3-7H2,1-2H3,(H,10,11,12)

InChI Key

QSCWQFBGSCRSMW-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=NC(=NN1)N2CCOCC2

Origin of Product

United States

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